molecular formula C8H9KN2O2 B2640327 potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1955523-98-4

potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2640327
CAS No.: 1955523-98-4
M. Wt: 204.27
InChI Key: QGXOJYVVDTXTRN-UHFFFAOYSA-M
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Description

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the molecular formula C8H11KN2O2. It is a potassium salt of imidazo[1,5-a]pyridine-1-carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate typically involves the reaction of imidazo[1,5-a]pyridine-1-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for mixing and temperature control ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst

Major Products Formed

Scientific Research Applications

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,5-a]pyridine-1-carboxylic acid
  • Potassium imidazo[1,5-a]pyridine-1-carboxylate derivatives

Uniqueness

Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

potassium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.K/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXOJYVVDTXTRN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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